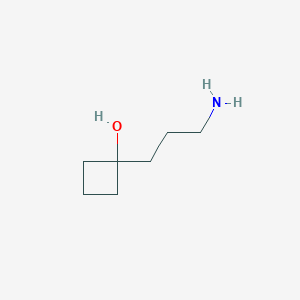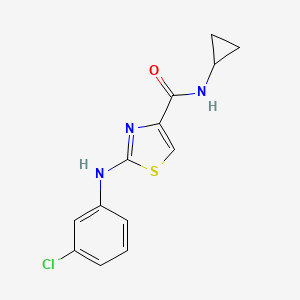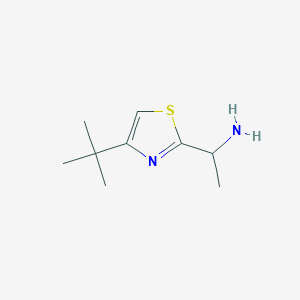![molecular formula C14H16N8 B2639187 6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine CAS No. 2380174-46-7](/img/structure/B2639187.png)
6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MPP or MPP+ and is a synthetic derivative of the neurotransmitter dopamine. MPP+ is known to have a significant impact on the central nervous system and has been linked to the development of Parkinson's disease.
Mecanismo De Acción
MPP+ exerts its toxic effects by selectively targeting and destroying dopaminergic neurons in the brain. The compound is taken up by dopaminergic neurons through the dopamine transporter, where it is then converted into its toxic form by MAO-B. The toxic form of MPP+ then accumulates in the mitochondria of the dopaminergic neurons, leading to the disruption of the electron transport chain and the production of reactive oxygen species. This disruption ultimately leads to the death of the dopaminergic neurons.
Biochemical and Physiological Effects:
MPP+ is known to have significant biochemical and physiological effects on the central nervous system. The compound selectively targets and destroys dopaminergic neurons, leading to a significant decrease in dopamine levels. This decrease in dopamine levels has been linked to the development of Parkinson's disease. MPP+ has also been shown to disrupt the electron transport chain and the production of reactive oxygen species, leading to the death of dopaminergic neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPP+ has several advantages and limitations for lab experiments. The compound is a potent neurotoxin and can be used to selectively target and destroy dopaminergic neurons in the brain. This selective targeting makes MPP+ a valuable tool for studying the role of dopamine in the central nervous system. However, the toxicity of MPP+ also limits its use in lab experiments, as the compound can be hazardous to researchers working with it.
Direcciones Futuras
There are several future directions for research on MPP+. One area of research is the development of new therapeutic strategies for the treatment of Parkinson's disease. This could involve the development of new drugs that target the underlying mechanisms of the disease, including the selective destruction of dopaminergic neurons. Another area of research is the development of new methods for the synthesis of MPP+. This could involve the development of new chemical reactions or the optimization of existing reactions to improve the yield and purity of the compound. Finally, there is a need for further research into the biochemical and physiological effects of MPP+ on the central nervous system. This could involve the use of advanced imaging techniques to study the effects of MPP+ on the brain at a cellular level.
Métodos De Síntesis
The synthesis of MPP+ involves the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with monoamine oxidase B (MAO-B) in the brain. This reaction results in the formation of MPP+, which is a potent neurotoxin. MPP+ is also produced synthetically in the laboratory using various chemical reactions.
Aplicaciones Científicas De Investigación
MPP+ has been extensively studied for its potential therapeutic applications in the treatment of Parkinson's disease. The compound is known to selectively target and destroy dopaminergic neurons in the brain, which are responsible for the production of dopamine. This destruction leads to a significant decrease in dopamine levels, resulting in the development of Parkinson's disease.
Propiedades
IUPAC Name |
6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8/c1-10-6-15-7-19-13(10)21-2-4-22(5-3-21)14-11-12(17-8-16-11)18-9-20-14/h6-9H,2-5H2,1H3,(H,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEQAWNCRCNILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2639104.png)
![1,3,4,9-tetramethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2639105.png)
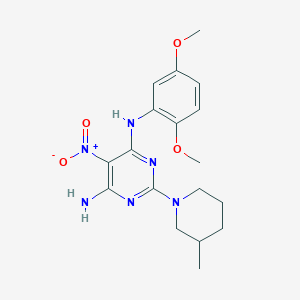
![tert-butyl 6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2639110.png)
![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-ethylacetamide](/img/structure/B2639114.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2639115.png)
![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/no-structure.png)
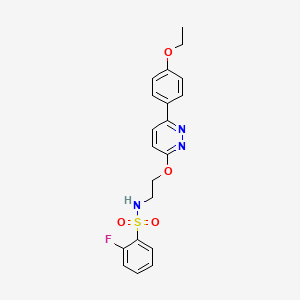

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2639123.png)
